Cas no 1520353-23-4 (2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol)

2-(2-Methyl-1,3-thiazol-5-yl)propan-2-ol is a thiazole derivative featuring a tertiary alcohol functional group, which enhances its utility as an intermediate in organic synthesis. The compound's structural framework, combining a thiazole heterocycle with a propan-2-ol moiety, offers versatility in pharmaceutical and agrochemical applications. Its stability and reactivity make it suitable for further functionalization, such as nucleophilic substitutions or coupling reactions. The methyl substitution on the thiazole ring contributes to steric and electronic modulation, influencing its binding properties in bioactive molecules. This compound is particularly valuable in medicinal chemistry for the development of novel therapeutic agents due to its balanced lipophilicity and potential for targeted modifications.
2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol structure
1520353-23-4 structure
商品名:2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol
CAS番号:1520353-23-4
MF:C7H11NOS
メガワット:157.233340501785
CID:5824782
PubChem ID:22083608

2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • 5-Thiazolemethanol, α,α,2-trimethyl-
    • 2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol
    • SCHEMBL13886980
    • EN300-1751237
    • 1520353-23-4
    • インチ: 1S/C7H11NOS/c1-5-8-4-6(10-5)7(2,3)9/h4,9H,1-3H3
    • InChIKey: WRXQNBXHJDGDEF-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(C)(C)O)=CN=C1C

計算された属性

  • せいみつぶんしりょう: 157.05613515g/mol
  • どういたいしつりょう: 157.05613515g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 127
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 61.4Ų

じっけんとくせい

  • 密度みつど: 1.155±0.06 g/cm3(Predicted)
  • ふってん: 251.8±15.0 °C(Predicted)
  • 酸性度係数(pKa): 13.77±0.29(Predicted)

2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1751237-2.5g
2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol
1520353-23-4
2.5g
$2127.0 2023-09-20
Enamine
EN300-1751237-0.05g
2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol
1520353-23-4
0.05g
$912.0 2023-09-20
Enamine
EN300-1751237-0.1g
2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol
1520353-23-4
0.1g
$956.0 2023-09-20
Enamine
EN300-1751237-1g
2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol
1520353-23-4
1g
$1086.0 2023-09-20
Enamine
EN300-1751237-5g
2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol
1520353-23-4
5g
$3147.0 2023-09-20
Enamine
EN300-1751237-10g
2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol
1520353-23-4
10g
$4667.0 2023-09-20
Enamine
EN300-1751237-10.0g
2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol
1520353-23-4
10g
$4667.0 2023-06-03
Enamine
EN300-1751237-5.0g
2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol
1520353-23-4
5g
$3147.0 2023-06-03
Enamine
EN300-1751237-0.25g
2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol
1520353-23-4
0.25g
$999.0 2023-09-20
Enamine
EN300-1751237-1.0g
2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol
1520353-23-4
1g
$1086.0 2023-06-03

2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol 関連文献

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2-(2-methyl-1,3-thiazol-5-yl)propan-2-olに関する追加情報

Introduction to 2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol (CAS No. 1520353-23-4)

2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1520353-23-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic alcohol, featuring a thiazole core substituted with a methyl group at the 2-position and an isopropyl alcohol moiety at the 5-position, has garnered attention due to its structural complexity and potential biological activities. The unique arrangement of functional groups in this molecule positions it as a valuable intermediate in the development of novel therapeutic agents.

The thiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive natural products and synthetic drugs. Its five-membered ring consists of sulfur, nitrogen, and two carbon atoms, providing a versatile platform for interactions with biological targets. In 2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol, the introduction of an isopropyl alcohol group at the 5-position introduces hydrophilicity and potential for further derivatization, enhancing its utility in drug design.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of structural features like the methyl group on the thiazole ring in modulating binding affinity to biological receptors. Studies suggest that such modifications can fine-tune pharmacokinetic properties, including solubility and metabolic stability. The presence of the isopropyl alcohol moiety may also contribute to favorable pharmacokinetic profiles by influencing protein binding and cellular uptake.

In the context of drug discovery, 2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol serves as a building block for more complex molecules. Its versatility allows for modifications at multiple positions, enabling chemists to explore diverse chemical space. For instance, functionalization of the alcohol group can yield esters or amides, while further substitution on the thiazole ring could introduce additional pharmacophores. Such flexibility makes it an attractive candidate for scaffold hopping—a strategy used to overcome resistance mechanisms in existing drugs.

Current research in medicinal chemistry emphasizes the role of heterocyclic compounds in addressing unmet medical needs. The thiazole core is particularly noteworthy due to its prevalence in antimicrobial, antiviral, and anticancer agents. The synthesis of derivatives like 2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol continues to be a focus area for academic and industrial laboratories aiming to develop next-generation therapeutics.

The compound’s potential applications extend beyond pharmaceuticals. In agrochemical research, structurally similar thiazole derivatives have shown promise as pesticides and herbicides due to their ability to disrupt essential biological pathways in pests. While further studies are needed to evaluate the agrochemical potential of 2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol, its molecular framework suggests that it could be a precursor to novel crop protection agents.

From a synthetic chemistry perspective, the preparation of 2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol exemplifies modern methodologies in organic synthesis. Advances in catalytic processes and transition-metal-mediated reactions have enabled more efficient routes to complex heterocycles. For instance, palladium-catalyzed cross-coupling reactions can be employed to construct the thiazole ring efficiently. Additionally, asymmetric synthesis techniques may be utilized to achieve enantioselective modifications if chiral derivatives are desired.

The compound’s stability under various conditions is another critical consideration in its application. Studies on related thiazole derivatives indicate that proper handling and storage are essential to maintain structural integrity. Factors such as temperature control and inert atmospheres may be necessary during purification and long-term storage.

In conclusion, 2-(2-methyl -1 ,3 -thia z ol -5 -y l ) pro pan - 2 - o l ( C A S N o . 15 20 3 53 -23 -4 ) represents a promising entity in synthetic and medicinal chemistry . Its unique structural features , combined with recent advances i n drug discovery , position it as a valuable intermediate f or further exploration . As research continues t o uncover new applications , this compound is likely t o play an increasingly important role i n both pharmaceuticals and agrochemicals . p >

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